molecular formula C14H10FN3O2S B2923130 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide CAS No. 952985-08-9

2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide

Cat. No.: B2923130
CAS No.: 952985-08-9
M. Wt: 303.31
InChI Key: VLXQBZOYEBCHPN-UHFFFAOYSA-N
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Description

2-(5-(4-Fluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide is a heterocyclic compound featuring an isoxazole core substituted at position 5 with a 4-fluorophenyl group. The acetamide linker connects this moiety to a thiazol-2-yl group. This structure combines bioisosteric elements (isoxazole and thiazole) and a fluorinated aromatic ring, which are common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2S/c15-10-3-1-9(2-4-10)12-7-11(18-20-12)8-13(19)17-14-16-5-6-21-14/h1-7H,8H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXQBZOYEBCHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CC(=O)NC3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide typically involves the following steps:

  • Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For instance, 4-fluorobenzonitrile oxide can react with propargyl alcohol to form 5-(4-fluorophenyl)isoxazole.

  • Thiazole Ring Formation: : The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For example, 2-bromoacetophenone can react with thiourea to form 2-phenylthiazole.

  • Coupling Reaction: : The final step involves coupling the isoxazole and thiazole rings through an acetamide linkage. This can be achieved by reacting 5-(4-fluorophenyl)isoxazole with 2-aminothiazole in the presence of an appropriate coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for the cycloaddition and condensation steps, and the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to an isoxazoline or isoxazolidine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Isoxazoline or isoxazolidine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, such as inflammation, cancer, or infectious diseases, due to its ability to modulate specific biological pathways.

Industry

In industrial applications, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s closest analogs differ in substituents on the heterocyclic cores or acetamide-linked groups. Key comparisons include:

Table 1: Structural and Physical Properties of Selected Analogs
Compound Name Core Structure Substituents Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (NMR/MS) Source
2-(5-(4-Fluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide (Target) Isoxazole + Thiazole 4-Fluorophenyl, Thiazol-2-yl N/A ~305.3 (estimated) N/A -
N-(5-(4-Fluorophenyl)isoxazol-3-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide (13) Isoxazole + Triazole 4-Fluorophenyl, 3-Nitro-triazole >220 333.07 1H NMR: δ 8.78 (s, triazole), 7.97 (dd, J=9.2, 5.6 Hz)
4a (Benzothiazole hybrid) Thiazolidinone + Benzothiazole 4-Fluorobenzylidene, Nitrobenzothiazole 199–201 458.37 MS: m/z 458.37 (M+)
9c (Triazole-thiazole hybrid) Benzoimidazole + Triazole 4-Bromophenyl, Benzodiazolylphenoxy N/A ~600 (estimated) Docking studies suggest active site binding
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Thiazole + Benzamide 5-Chloro-thiazole, 2,4-Difluorophenyl N/A 299.71 Intermolecular H-bonds (N1–H1⋯N2)

Key Observations:

  • Substituent Impact on Melting Points: Electron-withdrawing groups (e.g., nitro in 4a) and extended conjugation (e.g., benzylidene in 4a–4d) increase melting points due to enhanced intermolecular interactions .
  • Bioisosteric Replacement: Replacing thiazole with triazole (as in compound 13) introduces nitro groups, which may enhance antitrypanosomal activity but alter hydrogen-bonding capacity .

Spectral and Analytical Data

  • NMR Trends: Isoxazole protons in compound 13 resonate at δ 7.28 (s), while fluorophenyl protons appear as doublets (δ 7.97–7.33) . Thiazole protons in 4a–4d show distinct δ 7.5–8.0 ppm shifts .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 458.37 for 4a) confirm stability under MS conditions .

Biological Activity

The compound 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide is a member of a class of isoxazole derivatives that have garnered attention for their potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H10FN3OS\text{C}_{12}\text{H}_{10}\text{F}\text{N}_3\text{O}\text{S}

This structure includes an isoxazole ring, a thiazole moiety, and an acetamide functional group, which contribute to its biological properties.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors of key enzymes involved in various diseases. For instance, isoxazole derivatives have been explored for their inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission in the nervous system .
  • Anticancer Activity : The thiazole moiety is often associated with anticancer properties. Studies have demonstrated that derivatives containing thiazole can induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways .
  • Antimicrobial Properties : Some derivatives have exhibited antimicrobial activity, suggesting that this compound may also possess similar properties against bacterial and fungal strains .

Biological Activity Data

The biological activity of this compound has been evaluated in various studies. Below is a summary table highlighting key findings:

Activity Model/System Outcome Reference
AChE InhibitionIn vitro assaysSignificant inhibition
Anticancer ActivityVarious cancer cell linesInduced apoptosis
Antimicrobial ActivityBacterial strainsModerate inhibition

Case Studies

  • Anticancer Study : A recent study investigated the anticancer potential of several thiazole-containing compounds, including derivatives similar to this compound. The results showed that these compounds could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer), with IC50 values in the micromolar range, indicating promising activity against tumor growth .
  • Neuroprotective Effects : Another study explored the neuroprotective effects of isoxazole derivatives on models of neurodegenerative diseases. The results suggested that these compounds could protect neuronal cells from oxidative stress-induced damage, potentially through the inhibition of AChE and modulation of reactive oxygen species (ROS) .

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